Lipophilicity (XLogP3-AA) Superiority Over Des-Isopentyl Analog: A LogP Increase of 2.5 Units
The target compound demonstrates markedly higher computed lipophilicity compared to its des-isopentyl counterpart, 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CID 118906051) [1][2]. The presence of the N-isopentyl chain increases the XLogP3-AA from 1.6 to 4.1, representing a 2.5 log unit gain—typically associated with enhanced passive membrane permeability and potential CNS penetration [1][2]. This quantitative divergence is sufficiently large to predict differential pharmacokinetic behavior in cell-based assays.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 (CID 16809645) |
| Comparator Or Baseline | 4-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: XLogP3-AA = 1.6 (CID 118906051) |
| Quantified Difference | ΔXLogP3-AA = +2.5 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); structures compared as free bases. |
Why This Matters
A 2.5-logP increase often correlates with a >10-fold boost in apparent permeability across Caco-2 monolayers (class-level inference), which directly impacts compound selection for cell-permeant or in vivo studies where membrane transit is required.
- [1] PubChem. 4-Ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. Compound Summary for CID 16809645. National Library of Medicine, National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 4-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. Compound Summary for CID 118906051. National Library of Medicine, National Center for Biotechnology Information. Accessed May 2026. View Source
